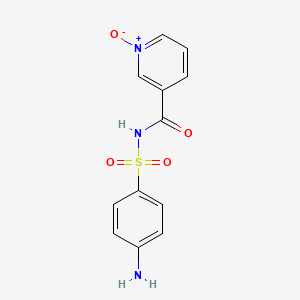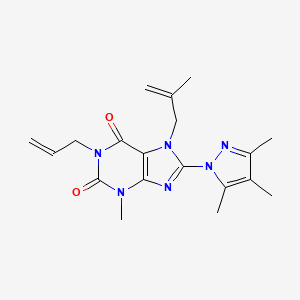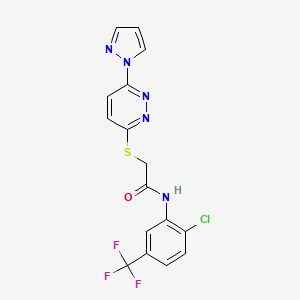
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-3-carboxylic acid 1-oxide under specific conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide can be compared with other similar compounds, such as:
4-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine 1-oxide: This compound has a similar structure but differs in the position of the pyridine ring, which may affect its reactivity and biological activity.
3-(((4-Aminophenyl)sulfonyl)carbamoyl)pyridine: This compound lacks the 1-oxide group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-10-3-5-11(6-4-10)20(18,19)14-12(16)9-2-1-7-15(17)8-9/h1-8H,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIRNCYBFESJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2536166.png)


![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2536170.png)
![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)
![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)

![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2536177.png)
![N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2536178.png)
![4-cyano-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536179.png)
![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)
